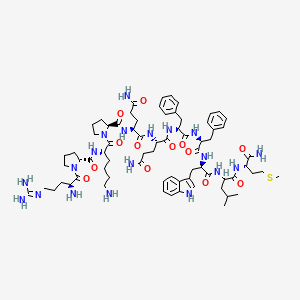

2-Pro-7-phe-9-trp-substance P

Beschreibung

BenchChem offers high-quality 2-Pro-7-phe-9-trp-substance P suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pro-7-phe-9-trp-substance P including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H105N19O13S/c1-42(2)37-53(64(97)82-49(61(77)94)31-36-105-3)86-67(100)56(40-45-41-81-48-23-11-10-21-46(45)48)89-66(99)55(39-44-19-8-5-9-20-44)88-65(98)54(38-43-17-6-4-7-18-43)87-63(96)50(27-29-59(75)92)83-62(95)51(28-30-60(76)93)84-68(101)58-26-16-35-91(58)71(104)52(24-12-13-32-73)85-69(102)57-25-15-34-90(57)70(103)47(74)22-14-33-80-72(78)79/h4-11,17-21,23,41-42,47,49-58,81H,12-16,22,24-40,73-74H2,1-3H3,(H2,75,92)(H2,76,93)(H2,77,94)(H,82,97)(H,83,95)(H,84,101)(H,85,102)(H,86,100)(H,87,96)(H,88,98)(H,89,99)(H4,78,79,80)/t47-,49-,50-,51-,52-,53?,54+,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTXGXBJAUKOBG-YHWCEVJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H105N19O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1476.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77275-70-8 | |

| Record name | Substance P, pro(2)-phe(7)-trp(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077275708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a Substance P Analog: The Case of [Sar9, Met(O2)11]-Substance P

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide and member of the tachykinin family, is a critical mediator of pain transmission, inflammation, and mood regulation.[1][2] Its biological effects are primarily transduced through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][2] The development of synthetic analogs of Substance P has been instrumental in dissecting the pharmacology of the NK1R and exploring its therapeutic potential. This guide provides a detailed examination of the mechanism of action of a potent and selective NK1R agonist, [Sar9, Met(O2)11]-Substance P, as a representative analog. We will explore its molecular interactions with the NK1R, the subsequent intracellular signaling cascades, and the definitive experimental protocols used to characterize its binding and functional activity.

Introduction: The Substance P/NK1R System

Substance P, broadly distributed throughout the central and peripheral nervous systems, exerts its pleiotropic effects by binding to the NK1R.[1][2] The NK1R is a canonical GPCR with seven transmembrane domains.[3][4] Upon agonist binding, the receptor undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins, primarily coupling to the Gq and Gs subtypes.[5][6][7] This activation initiates a cascade of second messenger signaling that dictates the cellular response. The development of antagonists for this system has led to clinically successful antiemetics used in chemotherapy.[8][9][10] Conversely, potent and stable agonists are invaluable research tools for probing the physiological roles of NK1R activation.

[Sar9, Met(O2)11]-Substance P is a synthetic analog of Substance P, engineered for increased potency and selectivity for the NK1 receptor.[11][12] The substitutions of Sarcosine for Glycine at position 9 and oxidized Methionine at position 11 render the peptide more resistant to degradation and enhance its affinity for the NK1R, making it an ideal tool for mechanistic studies.[12][13]

Molecular Mechanism of Action: From Receptor Binding to Cellular Response

The action of [Sar9, Met(O2)11]-Substance P is initiated by its binding to the orthosteric site of the NK1R. This binding event stabilizes an active conformation of the receptor, enabling it to function as a guanine nucleotide exchange factor (GEF) for its associated G-proteins.[14]

Dual G-Protein Coupling: Gq and Gs Pathways

The NK1R exhibits the ability to couple to multiple G-protein subtypes, a phenomenon that allows for diverse and context-dependent signaling.[6][7]

-

The Gq/11 Pathway (Phospholipase C Activation): This is the primary and most well-characterized signaling pathway for the NK1R.[7]

-

Gq Activation: The agonist-bound NK1R activates Gαq, causing it to release GDP and bind GTP.

-

PLCβ Stimulation: The activated Gαq-GTP stimulates phospholipase Cβ (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[15] This rapid increase in intracellular Ca2+ is a hallmark of NK1R activation.[16][17][18]

-

PKC Activation: DAG, along with the increased Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a host of downstream targets, modulating cellular activities like gene expression and neuronal excitability.[19]

-

-

The Gs Pathway (Adenylyl Cyclase Activation): The NK1R can also couple to Gs proteins, leading to the production of cyclic AMP (cAMP).[5][20]

-

Gs Activation: The agonist-bound receptor activates Gαs.

-

Adenylyl Cyclase Stimulation: Activated Gαs-GTP stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cAMP.

-

PKA Activation: cAMP activates Protein Kinase A (PKA), which phosphorylates various cellular substrates, including transcription factors like CREB.

-

Signal Attenuation: The Role of β-Arrestin

Prolonged or intense stimulation of the NK1R leads to signal desensitization and receptor internalization, processes critically mediated by β-arrestins.[21]

-

GRK Phosphorylation: G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular loops and C-terminal tail of the activated NK1R.[22]

-

β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin 1 and 2.[22][23]

-

Desensitization & Internalization: The binding of β-arrestin sterically hinders further G-protein coupling, effectively desensitizing the receptor. It also acts as an adaptor protein, linking the receptor to clathrin-coated pits for endocytosis.[24]

-

β-Arrestin-Mediated Signaling: Beyond its role in desensitization, β-arrestin can act as a signal transducer itself, initiating G-protein-independent signaling cascades, such as the activation of MAP kinases (e.g., ERK1/2).[22][25]

Below is a diagram illustrating the core signaling pathways activated by an NK1R agonist.

Caption: NK1R Signaling Cascade.

Experimental Characterization: Protocols and Causality

To rigorously define the mechanism of action of an analog like [Sar9, Met(O2)11]-Substance P, a series of binding and functional assays must be performed. The choice of these experiments is driven by the need to quantify two key pharmacological parameters: affinity (how well it binds to the receptor) and potency/efficacy (how well it activates the receptor's downstream signaling).

Caption: Experimental Workflow for Analog Characterization.

Protocol 1: Competitive Radioligand Binding Assay

-

Causality & Expertise: This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.[26] It operates on the principle of competition. By measuring how effectively our unlabeled analog, [Sar9, Met(O2)11]-SP, displaces a known high-affinity radiolabeled ligand from the NK1R, we can calculate its own affinity. The choice of a cell line (e.g., CHO-K1 or HEK293) stably overexpressing the human NK1R is critical to ensure a robust and specific signal.

-

Step-by-Step Methodology:

-

Cell Membrane Preparation: Culture CHO-K1 cells stably expressing human NK1R. Harvest cells, homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA).

-

A fixed concentration of a suitable NK1R radioligand (e.g., [3H]-Substance P or a non-peptide antagonist like [3H]-Aprepitant).

-

Increasing concentrations of the unlabeled test compound, [Sar9, Met(O2)11]-Substance P (typically from 1 pM to 10 µM).

-

Control wells: "Total binding" (no unlabeled compound) and "Non-specific binding" (a high concentration, e.g., 10 µM, of a known unlabeled NK1R antagonist like Aprepitant).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Detection: Wash the filters with ice-cold buffer, dry them, and place them in scintillation vials with scintillation cocktail. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate "Specific Binding" = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of [Sar9, Met(O2)11]-SP.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of analog that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol 2: Calcium Mobilization Assay

-

Causality & Expertise: This functional assay directly measures the activation of the Gq pathway by quantifying the resulting increase in intracellular calcium.[15] It is a robust, high-throughput method for determining the potency (EC50) and efficacy of an agonist.[15] We use a cell-permeant fluorescent dye that exhibits a dramatic increase in fluorescence intensity upon binding to free Ca2+, allowing for real-time monitoring of the cellular response.

-

Step-by-Step Methodology:

-

Cell Plating: Seed HEK293 cells stably expressing human NK1R into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.

-

Compound Plate Preparation: Prepare a separate plate containing serial dilutions of [Sar9, Met(O2)11]-Substance P at a higher concentration (e.g., 5x final). Also include a positive control (e.g., 1 µM Substance P) and a vehicle control.

-

Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Assay Execution:

-

Record a baseline fluorescence reading for several seconds.

-

The instrument automatically adds the compounds from the compound plate to the cell plate.

-

Immediately and continuously record the fluorescence signal for 1-3 minutes.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of [Sar9, Met(O2)11]-SP.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).

-

-

Protocol 3: cAMP Accumulation Assay

-

Causality & Expertise: This functional assay quantifies the activation of the Gs pathway by measuring the accumulation of its second messenger, cAMP.[27][28][29] This is crucial for determining if the analog activates this parallel pathway and for assessing potential biased agonism. Modern assays, such as HTRF or luminescence-based kits (e.g., cAMP-Glo™), are highly sensitive and suitable for high-throughput screening.[30][31]

-

Step-by-Step Methodology (using a luminescence-based assay):

-

Cell Preparation: Prepare a suspension of CHO-K1 or HEK293 cells expressing the NK1R in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

-

Cell Stimulation: Add cells to a white 96- or 384-well plate. Add serial dilutions of [Sar9, Met(O2)11]-Substance P and incubate for 15-30 minutes at room temperature.

-

Cell Lysis & Detection:

-

Add the first detection reagent, which lyses the cells and contains a PKA holoenzyme. The endogenous cAMP will activate PKA.

-

Incubate for ~20 minutes.

-

-

Kinase Reaction: Add the second reagent, a Kinase-Glo® reagent containing luciferin and luciferase. The amount of ATP remaining after the PKA reaction is converted to light.

-

Measurement: Read the luminescence on a plate-reading luminometer. The signal is inversely proportional to the amount of cAMP produced (more cAMP -> more PKA activity -> less ATP -> less light).

-

Data Analysis:

-

Convert luminescence values to cAMP concentrations using a standard curve run in parallel.

-

Plot the cAMP concentration against the log concentration of [Sar9, Met(O2)11]-SP.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for cAMP accumulation.

-

-

Data Summary and Interpretation

The data from these three core experiments provide a comprehensive profile of the analog's mechanism of action.

| Parameter | Assay Type | Pathway Measured | Typical Value for a Potent Agonist | Interpretation |

| Ki | Binding | Receptor Occupancy | 0.1 - 5 nM | High binding affinity to the NK1R. |

| EC50 (Ca2+) | Functional | Gq Activation | 0.5 - 10 nM | High potency in activating the primary Gq signaling cascade. |

| EC50 (cAMP) | Functional | Gs Activation | 10 - 100 nM | Potency in activating the secondary Gs signaling cascade. |

Authoritative Insight: The Ki value confirms that the analog binds to the NK1R with high affinity. The low nanomolar EC50 from the calcium mobilization assay confirms it is a potent agonist of the canonical Gq pathway.[16] The EC50 for cAMP accumulation demonstrates its ability to also engage the Gs pathway.[5] A significant difference between the EC50 values for Ca2+ and cAMP could suggest "biased agonism," where the ligand preferentially activates one pathway over another. This is a key area of modern GPCR research, as biased ligands may offer more specific therapeutic effects with fewer side effects.

Conclusion

The mechanism of action of the Substance P analog [Sar9, Met(O2)11]-Substance P is that of a potent, high-affinity agonist at the NK1 receptor. Its binding initiates a dual signaling cascade through the Gq and Gs proteins, leading to the mobilization of intracellular calcium and the accumulation of cAMP, respectively. This profile is definitively characterized through a rigorous experimental workflow encompassing competitive binding assays to determine affinity and specific functional assays to quantify the potency and efficacy at each major signaling branch. This multi-faceted approach provides the detailed, validated understanding required for its use as a research tool and serves as a blueprint for the characterization of novel GPCR-targeted compounds in drug development.

References

-

Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf - NIH. (2024-01-11). National Center for Biotechnology Information. [Link]

-

cAMP assays in GPCR drug discovery - PubMed. (2017-09-23). PubMed. [Link]

-

cAMP Assay - Creative Bioarray. Creative Bioarray. [Link]

-

cAMP Accumulation Assay - Creative BioMart. Creative BioMart. [Link]

-

Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse. (2023-12-29). Patsnap. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017-11-20). National Center for Biotechnology Information. [Link]

-

Neurobiology of substance P and the NK1 receptor - PubMed. PubMed. [Link]

-

How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names - RxList. (2021-06-22). RxList. [Link]

-

Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - NIH. National Institutes of Health. [Link]

-

Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz. Annals of Palliative Medicine. [Link]

-

03 Medicine of the week: NK1 receptor antagonists - YouTube. (2025-01-29). YouTube. [Link]

-

NK1 Tachykinin Receptor Assay - Innoprot GPCR Functional Assays. Innoprot. [Link]

-

Substance P activation of NK1 receptors modulates several signaling... - ResearchGate. ResearchGate. [Link]

-

Neurobiology of Substance P and the NK1 Receptor - Psychiatrist.com. (2002-11-01). Psychiatrist.com. [Link]

-

Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC. National Center for Biotechnology Information. [Link]

-

Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - Neurology Journal | Neuromedicine. (2016-05-18). OMICS International. [Link]

-

Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC. National Center for Biotechnology Information. [Link]

-

Divergent β-Arrestin-dependent Signaling Events Are Dependent upon Sequences within G-protein-coupled Receptor C Termini - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics | bioRxiv. (2021-05-17). bioRxiv. [Link]

-

Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PubMed Central. (2021-12-08). National Center for Biotechnology Information. [Link]

-

β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders - PubMed Central. National Center for Biotechnology Information. [Link]

-

[Sar9,Met(O2)11]substance P | Request PDF - ResearchGate. ResearchGate. [Link]

-

Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PubMed Central. National Center for Biotechnology Information. [Link]

-

β-Arrestin 1 has an essential role in neurokinin-1 receptor-mediated glioblastoma cell proliferation and G2/M phase transition - PubMed. (2017-05-26). PubMed. [Link]

-

Targeting neurokinin-1 receptor-expressing neurons with [Sar9,Met(O2)11 substance P-saporin - PubMed. PubMed. [Link]

-

Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PubMed. (2020-03-10). PubMed. [Link]

-

Ca2+ Mobilization Assay - Creative Bioarray. Creative Bioarray. [Link]

-

G-protein coupled receptor kinases as modulators of G-protein signalling - PubMed Central. National Center for Biotechnology Information. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012-05-01). National Center for Biotechnology Information. [Link]

-

Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - MDPI. MDPI. [Link]6694/13/19/4996)

Sources

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychiatrist.com [psychiatrist.com]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance [mdpi.com]

- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 10. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting neurokinin-1 receptor-expressing neurons with [Sar9,Met(O2)11 substance P-saporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. G-protein coupled receptor kinases as modulators of G-protein signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. innoprot.com [innoprot.com]

- 17. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics | bioRxiv [biorxiv.org]

- 21. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Divergent β-Arrestin-dependent Signaling Events Are Dependent upon Sequences within G-protein-coupled Receptor C Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]

- 24. β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. β-Arrestin 1 has an essential role in neurokinin-1 receptor-mediated glioblastoma cell proliferation and G2/M phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 29. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 30. cAMP-Glo™ Assay [promega.sg]

- 31. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

"2-Pro-7-phe-9-trp-substance P receptor binding affinity"

[D-Pro², D-Phe⁷, D-Trp⁹]-Substance P remains a cornerstone research tool for the pharmacological dissection of the tachykinin system. Its high binding affinity and specific antagonist properties in many biological systems allow for the reliable blockade of the NK1R. This technical guide outlines a validated, logical workflow for determining its binding affinity, emphasizing the rationale behind each step to ensure data integrity and reproducibility. Understanding the binding characteristics of such foundational tools is a critical first step in the broader mission of developing novel therapeutics that target the Substance P/NK1R pathway for a variety of human diseases. The evolution from early peptide antagonists like this one paved the way for the development of clinically successful non-peptide drugs, such as the antiemetic Aprepitant, demonstrating the long-term value of this fundamental research. [20][21][22]

References

-

Substance P - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

-

Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current Drug Targets. [Link]

-

NK1 receptor antagonist - Wikipedia. (n.d.). Wikipedia. [Link]

-

Bailey, S. J., & Jordan, C. C. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon. British Journal of Pharmacology. [Link]

-

Munoz, M., & Covenas, R. (2020). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Molecules. [Link]

-

Hawcock, A. B., Hayes, A. G., & Tyers, M. B. (1982). Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors. European Journal of Pharmacology. [Link]

-

Medicine of the week: NK1 receptor antagonists. (2025). YouTube. [Link]

-

Håkanson, R., Hörig, J., & Leander, S. (1982). The Mechanism of Action of a Substance P Antagonist (D-Pro2, D-Trp7,9)-SP. British Journal of Pharmacology. [Link]

-

Rojo-Ruiz, J., & Vecino, E. (2022). The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. International Journal of Molecular Sciences. [Link]

-

The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. (n.d.). PubMed Central. [Link]

-

Ebner, K., & Sartori, S. B. (2006). Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential. CNS Drugs. [Link]

-

Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (n.d.). PubMed Central. [Link]

-

Muñoz, M., & Coveñas, R. (2020). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Substance P - Wikipedia. (n.d.). Wikipedia. [Link]

-

Singh, G., & Jain, K. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. [Link]

-

Martinez, A. N., & Philipp, M. T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Journal of Neurology & Neuromedicine. [Link]

-

Substance P and pain chronicity. (n.d.). PubMed Central. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. [Link]

-

Suvas, S. (2017). Neuropeptide substance P and the immune response. Journal of Neuroimmunology. [Link]

Sources

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurology.com [jneurology.com]

- 8. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

"structural analysis of 2-Pro-7-phe-9-trp-substance P"

An In-Depth Technical Guide to the Structural Analysis of [D-Pro2, D-Phe7, D-Trp9]-Substance P

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of [D-Pro2, D-Phe7, D-Trp9]-Substance P, a critical analogue of the neuropeptide Substance P (SP). As a molecule with complex partial agonist/antagonist activity, understanding its three-dimensional conformation is paramount for the rational design of novel therapeutics targeting the Neurokinin-1 (NK1) receptor. This document is intended for researchers, medicinal chemists, and structural biologists in the field of drug development. We will detail an integrated, multi-platform approach, explaining not only the protocols but the causal logic behind each experimental choice. The guide covers primary structure verification by mass spectrometry, solution-state conformational analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, solid-state structure determination through X-ray crystallography, and the exploration of dynamic behavior using molecular dynamics (MD) simulations. By synthesizing the data from these orthogonal techniques, we aim to build a robust structure-activity relationship (SAR) model, providing actionable insights for the development of next-generation NK1R modulators.

Chapter 1: Introduction to Substance P and the Neurokinin-1 Receptor System

The Tachykinin Family: Substance P (SP) as a Prototypical Neuropeptide

Substance P (SP) is an undecapeptide (a peptide with 11 amino acids) and a prominent member of the tachykinin family of neuropeptides.[1] Its primary amino acid sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] Functioning as a neurotransmitter and neuromodulator, SP is widely expressed in both the central and peripheral nervous systems, as well as by immune cells.[2] It plays a crucial role in a multitude of physiological and pathophysiological processes, including pain perception, neurogenic inflammation, vasodilation, and mood regulation.[1][2][3][4]

The Neurokinin-1 Receptor (NK1R): A Key GPCR Target

The biological effects of Substance P are primarily mediated through its high-affinity binding to the Neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.[2][3] NK1Rs are expressed on various cell types, including neurons, endothelial cells, immune cells, and fibroblasts.[2] The interaction between SP and the NK1R is a critical signaling event, making the receptor a highly attractive target for therapeutic intervention in diseases ranging from chemotherapy-induced emesis to depression and chronic inflammatory conditions.[5][6][7]

SP-NK1R Signaling and Physiological Roles

Upon binding of SP to the NK1R, the receptor undergoes a conformational change, triggering downstream intracellular signaling cascades. This activation stimulates second messengers like inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) in a cell-dependent manner.[2] Following activation, the SP-NK1R complex is rapidly internalized in a clathrin-dependent process, after which it is either degraded or recycled back to the cell membrane.[2][8] This dynamic process is crucial for regulating the duration and intensity of the signal.

Rationale for Developing SP Analogues: The Case of [D-Pro2, D-Phe7, D-Trp9]-SP

While native SP is a potent agonist, its therapeutic utility is limited by poor metabolic stability. The development of SP analogues aims to create molecules with improved pharmacokinetic profiles and tailored biological activities (i.e., potent antagonists or selective agonists). The substitution with D-amino acids, as in [D-Pro2, D-Phe7, D-Trp9]-SP, is a common strategy to increase resistance to enzymatic degradation and to rigidly constrain the peptide backbone, which can drastically alter receptor interaction. Studies have shown that [D-Pro2, D-Phe7, D-Trp9]-SP exhibits complex pharmacology, acting as a partial agonist or antagonist depending on the specific tissue and signaling pathway being measured.[9][10] This dual activity makes its structural analysis particularly compelling, as a detailed understanding of its conformation is essential to decipher the molecular basis of its function and to guide the design of more specific drug candidates.

Chapter 2: Foundational Characterization of [D-Pro2, D-Phe7, D-Trp9]-SP

Synthesis and Purification

The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) methodology.[11] Following cleavage from the resin and deprotection, the crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product must be rigorously confirmed before proceeding with structural studies.

Primary Structure Verification: High-Resolution Mass Spectrometry

Causality: Before investing in complex 3D structural analysis, it is imperative to confirm that the peptide has the correct primary structure—the correct amino acid sequence and molecular weight. Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for this purpose due to its high accuracy and sensitivity for peptides.[12]

-

Sample Preparation: Dissolve 10-20 µg of the lyophilized peptide in 1 mL of a 50:50 (v/v) solution of acetonitrile and deionized water containing 0.1% formic acid. The acid helps to protonate the peptide, making it suitable for positive-ion mode ESI.

-

Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) according to the manufacturer's instructions. Set the instrument to positive ion mode.

-

Data Acquisition: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra over a mass-to-charge (m/z) range of approximately 400-2000.

-

Data Analysis (Self-Validation):

-

The raw spectrum will show a series of peaks, each corresponding to the peptide with a different number of protons attached (e.g., [M+2H]²⁺, [M+3H]³⁺).

-

Use the instrument's deconvolution software to calculate the neutral molecular weight (M) of the peptide from this charge state envelope.

-

Validation Check: Compare the experimentally determined mass to the theoretical mass calculated from the amino acid sequence (Arg-DPro-Lys-Pro-Gln-Gln-DPhe-Phe-DTrp-Gly-Leu-Met-NH2). The observed mass should be within 5 ppm of the theoretical mass for the result to be considered valid.

-

Chapter 3: Elucidating the Solution Structure via NMR Spectroscopy

The Principle of NMR for Peptide Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution.[13] For peptides, NMR can reveal information about secondary structure (helices, turns, extended strands) and the spatial proximity of specific protons, which is used to build a 3D model.[14]

Causality of Experimental Choices: 1D vs. 2D NMR

A simple 1D ¹H NMR spectrum of a peptide is typically too complex, with severe signal overlap. Therefore, two-dimensional (2D) NMR experiments are essential.

-

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system. This is the primary tool for assigning resonances to specific residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5-6 Å), regardless of whether they are close in the primary sequence.[13] These through-space correlations are the fundamental constraints used for 3D structure calculation.

-

Sample Preparation: Dissolve ~1-2 mg of the peptide in 500 µL of a suitable solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimicking solvent like dodecylphosphocholine (DPC) micelles) in a 5 mm NMR tube. The choice of solvent is critical, as peptide conformation is often environment-dependent.[15]

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.[13] Tune and match the probe and shim the magnetic field to achieve high homogeneity.

-

Data Acquisition:

-

Acquire a series of 2D spectra at a constant temperature (e.g., 298 K).

-

TOCSY: Use a mixing time of ~60-80 ms to allow magnetization transfer throughout the amino acid side chains.

-

NOESY: Use a mixing time of ~150-250 ms to observe cross-peaks between spatially proximate protons.

-

-

Data Processing and Resonance Assignment:

-

Process the data using software like NMRPipe or TopSpin. This involves Fourier transformation, phase correction, and baseline correction.

-

Using software like CARA or SPARKY, assign the proton resonances. Start by identifying unique spin systems in the TOCSY spectrum (e.g., Gly, Ala, Val) and then use sequential NOEs (between the amide proton of residue i and the alpha proton of residue i-1) in the NOESY spectrum to "walk" along the peptide backbone.

-

-

Structure Calculation (Self-Validation):

-

Integrate the NOESY cross-peaks and convert their volumes into upper-limit distance restraints.

-

Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that satisfy these distance restraints.

-

Validation Check: A high-quality structure ensemble will have low RMSD (Root Mean Square Deviation) among the structures in well-defined regions and very few NOE violations. This internal consistency validates the final structural model.

-

Chapter 4: High-Resolution Solid-State Structure via X-Ray Crystallography

The Power and Pitfalls of Crystallizing Neuropeptides

X-ray crystallography provides an atomic-resolution snapshot of a molecule's structure in a crystalline lattice.[16][17] It is the gold standard for visualizing precise side-chain orientations and intermolecular contacts.[18] However, the primary challenge for flexible molecules like neuropeptides is inducing them to form well-ordered crystals suitable for diffraction.[19][20]

-

Peptide Concentration: Prepare a highly concentrated, pure solution of the peptide (e.g., 10-20 mg/mL) in a minimal buffer (e.g., 10 mM Tris, pH 7.5).

-

Screening: Use commercial crystallization screens (e.g., PEG/Ion, SaltRx) to rapidly test hundreds of different chemical conditions. The vapor diffusion method (hanging or sitting drop) is most common.

-

Hanging Drop Setup: Mix 1 µL of the peptide solution with 1 µL of the reservoir solution on a siliconized coverslip. Invert the coverslip and seal it over the reservoir well (containing 500 µL of the reservoir solution).

-

-

Optimization: If initial screens yield microcrystals or precipitate, systematically vary the concentrations of the precipitant, buffer pH, and additives around the promising "hit" conditions to grow larger, single, diffraction-quality crystals.

-

Crystal Harvesting and Cryo-protection (Self-Validation):

-

Carefully pick a suitable crystal from the drop using a nylon loop.

-

Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice crystal formation during flash-cooling.

-

Flash-cool the crystal by plunging it into liquid nitrogen.

-

Validation Check: A successfully cryo-protected crystal will appear clear and will not have frost when viewed under a microscope. This is crucial for collecting high-quality diffraction data.

-

Data Collection and Structure Solution

Diffraction data are collected at a synchrotron X-ray source. The resulting diffraction pattern is used to calculate an electron density map, into which the peptide sequence is built and refined to generate the final atomic model.[16]

Chapter 5: Probing Conformational Dynamics with Molecular Dynamics (MD) Simulations

Rationale: Bridging the Gap Between Static Structures and Dynamic Behavior

While NMR and crystallography provide structural information, they are either time-averaged or static. MD simulations offer a computational method to study the movement of every atom in the peptide over time, revealing its conformational flexibility, solvent interactions, and stable energetic states.[21][22][23]

-

System Setup:

-

Start with an initial conformation of the peptide (e.g., from NMR or an extended structure).

-

Place the peptide in a simulation box of a defined shape (e.g., cubic, dodecahedron).

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.

-

-

Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries created during the setup.

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms, allowing the solvent to equilibrate around it (NVT ensemble).

-

Run a subsequent simulation at constant pressure and temperature (NPT ensemble) to ensure the correct density, again with restraints on the peptide that are gradually released.

-

-

Production Run (Self-Validation):

-

Run the simulation for a long duration (e.g., 500-1000 ns) without any restraints. Save the atomic coordinates (the trajectory) at regular intervals (e.g., every 10 ps).

-

Validation Check: Monitor system properties like temperature, pressure, and potential energy throughout the run. These values should remain stable around their target averages, indicating a well-equilibrated and stable simulation. The Root Mean Square Deviation (RMSD) of the peptide backbone from the initial structure should also reach a plateau.

-

Analysis of MD Trajectories

Analysis of the trajectory provides quantitative data on the peptide's dynamic behavior.

-

RMSD: Measures the deviation of the peptide structure over time, indicating conformational stability.

-

Radius of Gyration (Rg): Measures the compactness of the peptide.

-

Secondary Structure Analysis: Programs like DSSP can be used to monitor the formation and breaking of secondary structural elements (e.g., turns, helices) throughout the simulation.

-

Cluster Analysis: Groups similar conformations together to identify the most predominant structural states.

| Parameter | NMR Spectroscopy | X-Ray Crystallography | MD Simulation |

| State | Solution (dynamic average) | Solid (static) | In Silico (dynamic) |

| Resolution | Medium (~2 Å) | High (Atomic, <1.5 Å) | Atomic (model-dependent) |

| Key Output | Ensemble of conformations | Single, high-res structure | Trajectory of motion |

| Primary Strength | Characterizes native-like states | Precise atomic coordinates | Explores conformational space |

| Primary Limitation | Size-limited, lower resolution | Requires crystals, non-native env. | Computationally intensive |

Chapter 6: Synthesis of Findings: The Structure-Activity Relationship (SAR)

Integrating Data from All Techniques

The true power of this multi-faceted approach lies in the synthesis of all data. The MD simulation can be initiated from the NMR or crystal structure to explore its stability and dynamics. The solution NMR structure can be compared to the solid-state crystal structure to understand the effects of crystal packing forces versus a solvated environment.

A Structural Hypothesis for Partial Agonist/Antagonist Activity

The substitutions at positions 2, 7, and 9 likely induce a specific, semi-rigid conformation.

-

D-Pro2: Introduces a tight turn near the N-terminus, fundamentally altering its orientation compared to the more flexible N-terminus of native SP.

-

D-Phe7 and D-Trp9: These bulky, hydrophobic D-amino acids likely form a stable hydrophobic cluster that is critical for receptor binding but may orient the C-terminal "message" sequence (Gly-Leu-Met-NH2) in a way that is suboptimal for full receptor activation.

This unique conformation may allow the analogue to bind effectively to the NK1R (accounting for its potency) but fail to induce the precise conformational change in the receptor required for robust G-protein coupling and full downstream signaling. This "partial activation" state could competitively block native SP from binding (antagonism) while eliciting a weak signal of its own (partial agonism). This hypothesis can be further tested by using the derived structural models for computational docking studies with a high-quality model of the NK1R.

Chapter 7: Conclusion and Future Directions

The structural analysis of [D-Pro2, D-Phe7, D-Trp9]-Substance P requires an integrated approach combining mass spectrometry, NMR, X-ray crystallography, and MD simulations. Each technique provides a unique and vital piece of the puzzle. The resulting high-resolution structural and dynamic information is not merely an academic exercise; it is the foundation for understanding its complex pharmacology and provides a validated blueprint for the rational design of superior therapeutic agents targeting the SP/NK1R system. Future work should focus on co-crystallization of this analogue with the NK1R or using advanced spectroscopic techniques like solid-state NMR to probe the structure of the peptide bound to the receptor in a native-like membrane environment.

References

- Felder, E., et al. (1992). Synthesis and structural characterization of substance P analogs containing a fluoroolefin peptide bond mimic.

- Bali, V. & Singh, N. (2023). Biochemistry, Substance P.

- Gaudriault, G., et al. (1997).

- Severini, C., et al. (2002). Substance P: structure, function, and therapeutics. PubMed.

- LKT Labs. [Pro9]-Substance P. LKT Labs.

- Yanagisawa, T., et al. (1980). Analogs of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects. PubMed.

- Henkin, C., et al. (2024).

- Wikipedia. Substance P. Wikipedia.

- Hanley, M. R., et al. (1980). Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors.

- Watson, S. P. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]. British Journal of Pharmacology.

- Wikipedia. X-ray crystallography. Wikipedia.

- Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. PubMed.

- Copps, J., et al. (2009). Molecular Dynamics Simulations of Peptides.

- Karle, T., et al. (2018). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. PubMed Central.

- YSL Lab. Peptide MD – YSL Lab. Tufts University.

- The Pharma Innovation Journal. (2024). A review on x-ray crystallography and it's applications.

- Journal of Pharmaceutical and Applied Sciences. (2021). A SYSTEMIC REVIEW ON NOVEL TECHNIQUES USED IN THE DETERMINATION OF NEUROPEPTIDE THROUGH THE AN. JMPAS.

- Rojas-Espinosa, O., & Arce-Paredes, P. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal.

- Biosynth. [D-Pro2,D-Trp7,9]-Substance P. Biosynth.

- SAIF, IIT Bombay. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.

- Dirty Medicine. (2025). 03 Medicine of the week: NK1 receptor antagonists. YouTube.

- Lu, Q., & Cui, Q. (2007). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. PMC - NIH.

- JoVE. (2024). Chemotherapy-Induced Nausea and Vomiting: Neurokinin-1 Receptor Antagonists. JoVE.

- Ye, Y., et al. (2017). New techniques, applications and perspectives in neuropeptide research. PMC.

- Diamond Light Source. (2016). Frank von Delft: X rays for drug discovery. YouTube.

Sources

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. [Pro9]-Substance P - LKT Labs [lktlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 6. youtube.com [youtube.com]

- 7. Video: Chemotherapy-Induced Nausea and Vomiting: Neurokinin-1 Receptor Antagonists [jove.com]

- 8. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. Substance P: structure, function, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jmpas.com [jmpas.com]

- 21. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 22. Peptide MD – YSL Lab [sites.tufts.edu]

- 23. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of 2-Pro-7-Phe-9-Trp-Substance P

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro characterization of the Substance P analog, 2-Pro-7-Phe-9-Trp-Substance P. The methodologies detailed herein are designed to elucidate the binding affinity, functional activity, and downstream signaling pathways of this compound, offering a robust framework for its preclinical evaluation.

Introduction: Substance P and its Analogs in Modern Research

Substance P (SP), an eleven-amino-acid neuropeptide, is a key player in a multitude of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] The SP/NK1R system's involvement in such a wide array of functions has made it a compelling target for therapeutic intervention.[1]

The synthesis and characterization of SP analogs, such as 2-Pro-7-Phe-9-Trp-Substance P, represent a critical strategy in the development of novel therapeutics with improved selectivity, potency, and pharmacokinetic profiles. These synthetic modifications aim to dissect the structure-activity relationships of SP and to create compounds that can act as potent agonists or antagonists at the NK1R.[5][6] This guide focuses on the essential in vitro assays required to comprehensively characterize the pharmacological profile of such an analog.

Foundational Assays: Receptor Binding Characterization

The initial step in characterizing any novel SP analog is to determine its affinity for the NK1R. This is typically achieved through competitive binding assays, which measure the ability of the unlabeled analog to displace a radiolabeled or fluorescently-labeled ligand from the receptor.

Radioligand Binding Assay

Causality Behind Experimental Choice: This classical and highly sensitive method provides a quantitative measure of the binding affinity (Ki) of the test compound. It relies on the principle of competition between the unlabeled analog and a radiolabeled ligand with known high affinity for the NK1R.

Self-Validating System: The protocol includes controls for non-specific binding, ensuring that the measured displacement is a direct result of competition for the NK1R binding pocket. Saturation binding experiments with the radioligand should be performed initially to determine its equilibrium dissociation constant (Kd) and the receptor density (Bmax) in the chosen cell system.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human NK1R (e.g., CHO-NK1R or U373MG cells) to a high density.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction.

-

Centrifuge the homogenate and resuspend the membrane pellet in a fresh assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]Substance P or a high-affinity antagonist like [³H]Aprepitant).

-

Add increasing concentrations of the unlabeled 2-Pro-7-Phe-9-Trp-Substance P analog.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled, potent NK1R ligand).

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Fluorescent Ligand Binding Assay

Causality Behind Experimental Choice: As an alternative to radioligands, fluorescently labeled SP analogs can be used.[7] This method offers advantages in terms of safety and disposal, while still providing robust data on binding affinity.

Self-Validating System: The assay's validity is maintained by including appropriate controls for background fluorescence and by ensuring that the fluorescent tag does not significantly alter the ligand's binding properties.

A detailed protocol would follow a similar principle to the radioligand assay, with detection performed using a fluorescence plate reader.

Functional Characterization: Assessing Agonist and Antagonist Activity

Once the binding affinity is established, the next crucial step is to determine the functional activity of 2-Pro-7-Phe-9-Trp-Substance P. Is it an agonist that activates the receptor, or an antagonist that blocks the action of the endogenous ligand?

Calcium Mobilization Assay

Causality Behind Experimental Choice: The NK1R is a Gq-coupled receptor.[8] Upon agonist binding, it activates phospholipase C, leading to the production of inositol trisphosphate (IP₃), which in turn triggers the release of intracellular calcium (Ca²⁺).[4][8] Measuring this transient increase in intracellular Ca²⁺ is a direct and reliable method to assess agonist activity.[9][10]

Self-Validating System: The use of a known NK1R agonist (like Substance P) as a positive control and an antagonist (like Aprepitant) to block the response validates the assay's specificity for NK1R-mediated signaling.

Experimental Protocol: FLIPR-Based Calcium Mobilization Assay

-

Cell Preparation:

-

Plate NK1R-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Addition and Measurement:

-

Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

-

Add varying concentrations of 2-Pro-7-Phe-9-Trp-Substance P to the wells and monitor the change in fluorescence intensity over time.

-

To assess antagonist activity, pre-incubate the cells with the analog for a defined period before adding a fixed concentration of Substance P.

-

-

Data Analysis:

-

The peak fluorescence response is proportional to the increase in intracellular calcium.

-

For agonist activity, plot the response against the log of the analog's concentration to determine the EC50 (potency) and Emax (efficacy) values.

-

For antagonist activity, plot the inhibition of the Substance P response against the log of the analog's concentration to determine the IC50 value.

-

Second Messenger Assays (e.g., cAMP Accumulation)

While primarily Gq-coupled, NK1R can also modulate other signaling pathways, including those affecting cyclic AMP (cAMP) levels.[11]

Causality Behind Experimental Choice: Investigating the effect on cAMP levels can reveal biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another. This has significant implications for drug development, as it may allow for the design of drugs with more specific therapeutic effects and fewer side effects.

Self-Validating System: The use of forskolin (an adenylyl cyclase activator) and a known inhibitor of cAMP production provides positive and negative controls for the assay system.

Protocols for cAMP assays typically involve cell lysis and detection of cAMP levels using methods like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

Visualization of Key Processes

NK1 Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-mediated signaling cascade initiated by Substance P binding to the NK1R.

Caption: Canonical Gq signaling pathway of the NK1 receptor.

Experimental Workflow for In Vitro Characterization

This workflow outlines the logical progression of experiments for characterizing a novel Substance P analog.

Sources

- 1. Involvement of substance P and the NK-1 receptor in human pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of substance P antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Characterization of a fluorescent substance P analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 9. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

The Tachykinin Toolkit: A Technical Guide to [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P as a Receptor Probe

Senior Application Scientist Note: This guide focuses on the Substance P analog with D-amino acid substitutions, [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P. The L-amino acid counterpart specified in the initial topic, [L-Pro², L-Phe⁷, L-Trp⁹]-Substance P, is not well-characterized in scientific literature as a pharmacological tool. The D-substituted version is the relevant probe for researchers, exhibiting complex antagonist and partial agonist properties at tachykinin receptors. This guide has been structured to provide both the foundational knowledge and the practical application details necessary for its effective use in a research setting.

Introduction: The Tachykinin System and the Need for Specific Probes

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), represents a pivotal signaling system in mammalian physiology.[1] These peptides exert their effects by activating three distinct G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors.[2] While SP shows the highest affinity for the NK1 receptor, NKA for NK2, and NKB for NK3, a degree of cross-reactivity exists, complicating the study of each receptor's specific biological role.[3][4] Tachykinin signaling is implicated in a vast array of processes, including pain transmission, inflammation, smooth muscle contraction, and neuro-immune modulation.[5][6]

To dissect the precise function of each receptor subtype, pharmacologists have developed synthetic analogs of the endogenous ligands. These tools are designed to offer greater selectivity and often increased metabolic stability compared to their natural counterparts. [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P is one such critical tool. Initially developed as an antagonist, its characterization has revealed a more complex pharmacological profile, highlighting the subtleties of receptor-ligand interactions. This guide provides an in-depth exploration of this compound, from its synthesis and molecular mechanism to its practical application in key experimental assays.

Core Probe Profile: [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P

The defining characteristic of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P (DPDPDT) is its function as a competitive antagonist at the NK1 receptor, while also exhibiting partial agonist activity in certain biological systems.[7] The strategic substitution of L-amino acids with D-amino acids at positions 2, 7, and 9 alters the peptide's conformation and resistance to enzymatic degradation, transforming it from a pure agonist into a tool capable of both blocking and weakly activating the receptor.

This dual nature is a critical experimental consideration. In some preparations, such as the rat colon muscularis mucosae, DPDPDT can elicit a contractile response, achieving approximately 30% of the maximum effect of Substance P, indicating partial agonism.[7] In other contexts, it acts as a competitive antagonist, effectively blocking the action of endogenous tachykinins like Substance P.[7] This behavior underscores the importance of characterizing the probe within the specific experimental model being used.

Quantitative Pharmacological Data

A precise, universally applicable set of binding affinities (Ki) and antagonist potencies (pA₂) for DPDPDT is challenging to consolidate due to variations in experimental systems (e.g., species, tissue preparation, assay conditions). However, the literature indicates its primary action is at the NK1 receptor. Its effects on NK2 and NK3 receptors are significantly less potent. Researchers must empirically determine its potency in their specific assay.

| Parameter | Receptor Target | Typical Value/Observation | Reference |

| Activity | NK1 | Competitive Antagonist / Partial Agonist | [7] |

| Partial Agonism | NK1 | ~30% of Substance P Emax (in rat colon) | |

| Antagonism | NK1 | Demonstrates competitive antagonism of SP-induced effects | [7] |

| Selectivity | NK2 / NK3 | Significantly lower affinity/potency compared to NK1 | [3][4] |

Tachykinin Receptor Signaling Pathways

Tachykinin receptors primarily signal through the Gq/11 family of G-proteins.[5] Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP dissociates and stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5] This rapid increase in cytosolic Ca²⁺ is a hallmark of tachykinin receptor activation and is the basis for functional assays.

Recent studies have revealed that the NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), adding another layer of complexity to its signaling repertoire.

Protocol: Radioligand Competition Binding Assay for NK1 Receptor

This assay determines the affinity (Ki) of a test compound (like DPDPDT) by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL BSA, and peptidase inhibitors (e.g., 40 µg/mL bacitracin, 4 µg/mL leupeptin).

-

Test Compound: [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Substance P.

-

Filtration System: Cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter and compatible scintillation fluid.

Step-by-Step Methodology:

-

Preparation: Thaw the NK1 receptor-expressing cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration that yields robust and specific binding (typically 10-20 µg of protein per well).

-

Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL assay buffer.

-

Non-specific Binding (NSB): 50 µL of 1 µM unlabeled Substance P.

-

Competition: 50 µL of each concentration of the serially diluted DPDPDT.

-

-

Add Radioligand: Add 50 µL of [³H]-Substance P to all wells. The concentration should be at or near its Kd for the NK1 receptor (typically 0.5-1.0 nM).

-

Add Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). This step separates the membrane-bound radioligand from the unbound radioligand.

-

Counting: Dry the filter mat completely. Place it in a sample bag with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of DPDPDT.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Functional Calcium Mobilization Assay

This assay measures the ability of DPDPDT to antagonize agonist-induced intracellular calcium release in cells expressing the NK1 receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human NK1 receptor, seeded in a 96-well black-walled, clear-bottom plate.

-

Calcium Indicator Dye: Fluo-4 AM or Calcium-6 kit.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (an anion-exchange transport inhibitor that prevents dye leakage).

-

Agonist: Substance P.

-

Antagonist: [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P.

-

Fluorescent Plate Reader: An instrument capable of kinetic reading with bottom-read fluorescence detection (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

-

Cell Plating: Seed the NK1-expressing cells in the 96-well plate 18-24 hours prior to the assay to form a confluent monolayer.

-

Dye Loading:

-

Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.

-

Remove the cell culture medium and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Compound Preparation: Prepare a separate "compound plate" with 5X final concentrations of your compounds:

-

Control Wells: Assay buffer only.

-

Agonist Wells: Substance P at a concentration that gives a maximal or near-maximal response (e.g., EC₈₀).

-

Antagonist Wells: Serially diluted DPDPDT.

-

-

Assay Execution:

-

Place both the cell plate and the compound plate into the fluorescent plate reader. Set the instrument to measure fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) every 1-2 seconds.

-

Establish a stable baseline fluorescence reading for 15-20 seconds.

-

The instrument will then automatically add a defined volume (e.g., 25 µL) from the compound plate to the cell plate.

-

To measure antagonist activity, first add the antagonist (DPDPDT) and incubate for a set period (e.g., 15-30 minutes). Then, add the agonist (Substance P) and record the response.

-

Continue recording the fluorescence signal for 90-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

To determine antagonist potency, plot the agonist response as a percentage of the control (agonist alone) against the log concentration of the antagonist (DPDPDT).

-

Fit the resulting inhibition curve using non-linear regression to calculate the IC₅₀.

-

The antagonist potency can be expressed as a pA₂ value, calculated using the Schild equation, which provides a measure of affinity independent of the agonist concentration used.

-

Conclusion and Field Insights

[D-Pro², D-Phe⁷, D-Trp⁹]-Substance P remains a valuable, albeit complex, tool for probing the tachykinin system. Its dual partial agonist/antagonist profile is not a limitation but rather an important characteristic that demands careful experimental design and interpretation. When using this probe, it is imperative to:

-

Validate in Your System: Do not assume pure antagonism. Perform concentration-response curves with the compound alone to check for agonist activity in your specific cell or tissue model.

-

Understand the Kinetics: As a peptide, its stability in biological fluids can be limited. The inclusion of peptidase inhibitors in assay buffers for in vitro experiments is crucial for obtaining reliable and reproducible data.

-

Leverage Its Profile: The unique properties of DPDPDT can be used to explore different receptor conformations and signaling states that may not be accessible with simple agonists or non-peptide antagonists.

By combining a thorough understanding of the underlying biology with rigorously executed protocols, researchers can effectively leverage [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P to further unravel the intricate roles of the NK1 receptor in health and disease.

References

-

Watson, S. P. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P on the rat colon muscularis mucosae. British Journal of Pharmacology, 82(4), 785–790. [Link]

-

Martinez, A. N., & Philipp, M. T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Journal of Neurology & Neuromedicine, 1(2), 29–36. [Link]

-

Muñoz, M., & Coveñas, R. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International Journal of Molecular Sciences, 24(6), 5231. [Link]

-

Martinez, A. N., & Philipp, M. T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal, 1(2). [Link]

-

Watson, S. P. (1984). Two substance P (SP) analogues, [D-Pro2, D-Phe7, D-Trp9]-SP (DPDPDT) and [D-Trp7,9]-SP (DT79), previously described as tachykinin antagonists, have been shown to contract the rat colon muscularis mucosae preparation. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(1), 67-71. [Link]

-

Beresford, I. J., et al. (1996). Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay. Neuropeptides, 30(4), 337-342. [Link]

-

Conley, R. K., et al. (2002). Substance P (Neurokinin 1) Receptor Antagonists Enhance Dorsal Raphe Neuronal Activity. Journal of Neuroscience, 22(17), 7730-7736. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. (n.d.). Retrieved January 21, 2026, from [Link]

-

Watson, S. P., & Hallam, T. J. (1988). Effect of the tachykinin antagonist, [D-Pro4, D-Trp7,9,10] substance P-(4-11), on tachykinin- and histamine-induced inositol phosphate generation in intestinal smooth muscle. British Journal of Pharmacology, 93(2), 327–332. [Link]

-